molecular formula C6H10N2O3 B061751 (3R,4R)-Methyl4-hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylate CAS No. 193528-08-4

(3R,4R)-Methyl4-hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylate

Cat. No.: B061751
CAS No.: 193528-08-4
M. Wt: 158.16 g/mol
InChI Key: IFBMDCWDQNXMLW-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- can be achieved through several synthetic routes. One common method involves the hydrogenation of cycloadducts in the presence of palladium-carbon catalysts. For example, the hydrogenation of cycloadducts 17a, 17b, 17d, and 17e results in the formation of dihydro derivatives, including methyl (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale hydrogenation processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield different tetrahydropyridazine derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the pyridazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium-carbon catalysts, and various oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrogenation reactions typically yield dihydro derivatives, while oxidation reactions produce carboxylic acids.

Scientific Research Applications

3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridazinecarboxylic acid, 2,3,4,5-tetrahydro-4-hydroxy-, methyl ester, trans- is unique due to its specific structural features and the range of reactions it can undergo

Properties

CAS No.

193528-08-4

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

methyl (5R,6R)-5-hydroxy-1,4,5,6-tetrahydropyridazine-6-carboxylate

InChI

InChI=1S/C6H10N2O3/c1-11-6(10)5-4(9)2-3-7-8-5/h3-5,8-9H,2H2,1H3/t4-,5-/m1/s1

InChI Key

IFBMDCWDQNXMLW-RFZPGFLSSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@@H](CC=NN1)O

SMILES

COC(=O)C1C(CC=NN1)O

Canonical SMILES

COC(=O)C1C(CC=NN1)O

Synonyms

3-Pyridazinecarboxylicacid,2,3,4,5-tetrahydro-4-hydroxy-,methylester,trans-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.